(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
Overview
Description
(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoenzymatic Synthesis Applications : A study by Fujino and Sugai (2008) explored the use of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid in the chemoenzymatic approach to synthesizing enantiomerically pure compounds, such as (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester. This compound was applied in a formal total synthesis of taurospongin A, demonstrating its utility in complex organic syntheses (Fujino & Sugai, 2008).
Novel Compound Synthesis : Breitenmoser et al. (2001) described the synthesis of a novel 2H-azirin-3-amine using this compound. This synthesis demonstrates the compound's utility as a building block in peptide synthesis, showcasing its importance in creating novel molecules for potential pharmaceutical applications (Breitenmoser et al., 2001).
Complexation and Stereochemistry Studies : Research by Dhillon et al. (1995) involved the complexation of this compound derivatives. They studied how these compounds interact with β-cyclodextrin derivatives, providing insights into the stereochemistry and complexation behavior of carboxylic acids and their conjugate bases in aqueous solutions (Dhillon et al., 1995).
Optical Resolution in Synthesis : Shiraiwa et al. (2002) conducted a study on the optical resolution of certain compounds using this compound. Their work contributes to the field of chiral synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals (Shiraiwa et al., 2002).
Diagnostic Assay Applications : Pourahmadi et al. (2000) discussed the use of this compound in the context of a diagnostic assay for Chlamydia trachomatis and Neisseria gonorrhoeae. This highlights its potential application in biomedical diagnostics (Pourahmadi et al., 2000).
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in reactions catalyzed by enzymes such as carbonyl reductase .
Mode of Action
The compound, also known as (2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid, is likely to interact with its targets through a mechanism involving the Corey-Bakshi-Shibata (CBS) reduction . This process involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst, often referred to as the CBS catalyst . The CBS catalyst is a combination of both a Lewis acid and a chiral auxiliary .
Biochemical Pathways
Compounds of this nature are often involved in the synthesis of α-amino acids, which play crucial roles in various biochemical pathways .
Result of Action
It’s known that similar compounds can be used in the synthesis of various α-amino acids , which are essential for protein synthesis and other cellular functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the CBS reduction process is influenced by the CBS catalyst .
Properties
IUPAC Name |
(2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJUQJHDFBDSZ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628689 | |
Record name | (2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132696-46-9 | |
Record name | Propanoic acid, 2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132696-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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